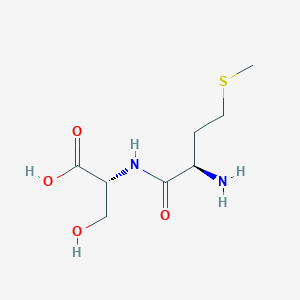

D-Methionyl-D-serine

Description

Overview of D-Amino Acid Presence and Roles in Biological Systems

Contrary to the long-held belief that D-amino acids were merely laboratory curiosities, they are now recognized as naturally occurring molecules with diverse and significant roles across various biological systems. thieme-connect.comnih.gov While L-amino acids are the primary components of proteins synthesized by ribosomes, D-amino acids are found in a variety of organisms, from bacteria to mammals, where they perform specialized functions. wikipedia.orgfrontiersin.org

In bacteria, D-amino acids, particularly D-alanine and D-glutamate, are crucial components of the peptidoglycan cell wall, providing structural integrity and resistance to enzymatic degradation. frontiersin.orgnumberanalytics.com Bacteria have the capacity to synthesize a range of D-amino acids, which are also involved in processes like biofilm formation, spore germination, and intercellular signaling. frontiersin.org

In higher organisms, including mammals, D-amino acids such as D-serine and D-aspartate have been identified in the nervous and endocrine systems. wikipedia.orgmdpi.com D-serine, for instance, acts as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a critical role in synaptic plasticity, learning, and memory. biopharmaspec.commdpi.comcambridge.org It is synthesized from L-serine by the enzyme serine racemase. frontiersin.org D-aspartate is also involved in neuronal development and function. mdpi.com The presence of D-amino acids is not limited to the brain; they have been detected in other tissues and fluids, such as urine, and are implicated in immune regulation. wikipedia.orgfrontiersin.org The origins of D-amino acids in mammals can be endogenous, through the action of racemase enzymes, or from external sources like the gut microbiome and diet. mdpi.com

The discovery of D-amino acids in various biological contexts has opened up new avenues of research into their physiological and pathological roles, including their potential as biomarkers for diseases like Alzheimer's disease, schizophrenia, and cancer. nih.govmdpi.comnews-medical.net

Rationale for Investigating D-Dipeptides with D-Stereochemistry

The investigation into D-dipeptides, which are composed of two D-amino acids linked by a peptide bond, is driven by their unique stereochemical properties and the potential for novel biological activities that differ from their L-counterparts. nih.gov The specific three-dimensional arrangement of atoms in D-dipeptides can lead to distinct interactions with biological targets such as enzymes and receptors.

A key rationale for studying D-dipeptides is their enhanced resistance to proteolytic degradation. biopharmaspec.com Most proteases, the enzymes that break down proteins and peptides, are stereospecific for L-amino acid sequences. Peptides containing D-amino acids are therefore less susceptible to being broken down, which can lead to a longer half-life in biological systems. biopharmaspec.com This property is of significant interest in the development of peptide-based drugs.

Furthermore, the stereochemistry of the amino acids within a peptide can profoundly influence its biological activity. nih.gov For example, studies have shown that dipeptides containing D-amino acids can exhibit different or even opposite effects compared to their L-L isomers. nih.gov This highlights the importance of stereochemistry in determining the functional outcome of peptide-receptor interactions. Investigating D-dipeptides allows researchers to explore this structure-activity relationship and potentially design peptides with specific and targeted effects. The self-assembly properties of dendritic dipeptides have also been shown to be influenced by the stereochemistry of the dipeptide, affecting the formation of structures like helical pores. pnas.org

Historical Context of D-Amino Acid and D-Peptide Discovery in Research

The journey to understanding D-amino acids and their peptides has been a gradual one, challenging the central dogma of biochemistry that life is exclusively built from L-amino acids. The initial discovery of amino acids dates back to the early 19th century. thieme-connect.com However, it was not until the mid-20th century that the presence of D-amino acids in natural systems was first reported. wikipedia.org In 1950, their existence was noted in the blood of insects and mollusks. wikipedia.org

Initially, the presence of D-amino acids was often considered an anomaly or a result of racemization, a chemical process that can convert L-amino acids to their D-forms over time. wikipedia.org A significant breakthrough came with the discovery of D-amino acids as integral components of bacterial cell walls in the early 20th century. numberanalytics.com This finding established a clear biological function for these "unnatural" isomers.

The field saw further advancement with the discovery of non-ribosomal peptide synthetases (NRPSs), enzymes capable of incorporating both L- and D-amino acids into peptides. This provided a mechanism for the synthesis of D-amino acid-containing peptides in microorganisms. nih.gov

In the latter half of the 20th century, particularly in the 1980s and 1990s, the discovery of free D-serine and D-aspartate in the mammalian brain marked a pivotal moment. mdpi.comnih.gov This finding demonstrated that D-amino acids were not confined to lower organisms but were also endogenously present and functionally important in mammals. Subsequent research has continued to uncover the diverse roles of D-amino acids and D-peptides in a wide range of biological processes, solidifying their importance in the broader landscape of biochemistry. nih.gov

Compound Data: D-Methionyl-D-serine

| Property | Value | Source |

| Chemical Formula | C8H16N2O4S | nih.gov |

| logP | -2.3 | hmdb.ca |

| Water Solubility | 10.3 g/L | hmdb.ca |

| pKa (Strongest Acidic) | 3.6 | hmdb.ca |

| pKa (Strongest Basic) | 8.42 | hmdb.ca |

| Physiological Charge | 0 | hmdb.ca |

| Hydrogen Acceptor Count | 5 | hmdb.ca |

Structure

3D Structure

Properties

CAS No. |

656811-61-9 |

|---|---|

Molecular Formula |

C8H16N2O4S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m1/s1 |

InChI Key |

WEDDFMCSUNNZJR-PHDIDXHHSA-N |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@H](CO)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of D Methionyl D Serine

Strategies for Dipeptide Bond Formation

The formation of the amide bond between D-methionine and D-serine can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the assembly of peptides, offering advantages in purification and automation. formulationbio.com The general workflow for the SPPS of D-Methionyl-D-serine would involve the following key steps:

Resin Functionalization: The synthesis begins with a solid support, typically a polymeric resin such as polystyrene, functionalized with a linker. formulationbio.comsigmaaldrich.com The C-terminal amino acid, D-serine, is anchored to this resin. The choice of resin and linker is crucial as it dictates the conditions for the final cleavage of the dipeptide. lumiprobe.com

Amino Acid Coupling: The subsequent amino acid, D-methionine, with its N-terminus temporarily protected, is activated and coupled to the free amino group of the resin-bound D-serine. formulationbio.com

Deprotection: The temporary protecting group on the N-terminus of the newly added D-methionine is removed to allow for further chain elongation if desired, or for final deprotection. formulationbio.com

Cleavage: Upon completion of the synthesis, the dipeptide is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA). formulationbio.comsigmaaldrich.com

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, while often more labor-intensive in terms of purification, remains a valuable method, particularly for large-scale production. ekb.eg In this approach, the protected amino acid derivatives are reacted in a suitable organic solvent. The intermediate products are isolated and purified after each step before proceeding to the next coupling reaction. For the synthesis of D-Methionyl-D-serine, this would typically involve the coupling of a C-terminally protected D-serine derivative with an N-terminally protected D-methionine derivative in the presence of a coupling agent. ekb.eg

Selection and Optimization of Protecting Group Chemistries

The use of protecting groups is essential to prevent unwanted side reactions at the various functional groups of the amino acids during peptide synthesis. researchgate.netbiosynth.com The choice of protecting groups is guided by the principle of orthogonality, meaning that one protecting group can be removed without affecting another. biosynth.com

For the synthesis of D-Methionyl-D-serine, the primary protecting groups to consider are for the α-amino group of D-methionine and the hydroxyl group of the D-serine side chain.

| Functional Group | Amino Acid | Common Protecting Groups | Deprotection Conditions |

| α-Amino Group | D-Methionine | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine in DMF) researchgate.netiris-biotech.de |

| α-Amino Group | D-Methionine | Boc (tert-butyloxycarbonyl) | Acid (e.g., Trifluoroacetic acid - TFA) researchgate.net |

| Hydroxyl Group | D-Serine | tBu (tert-butyl) | Strong Acid (e.g., TFA) iris-biotech.de |

| Thioether Group | D-Methionine | Often unprotected | - |

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) under acidic conditions, a common side reaction during cleavage. peptide.com While sometimes the methionine is intentionally used in its oxidized form and later reduced, adding scavengers like dithiothreitol (B142953) (DTT) to the cleavage cocktail can suppress this oxidation. peptide.com The hydroxyl group of serine is typically protected with an acid-labile group like tert-butyl (tBu) to prevent O-acylation during coupling. acs.org

Racemization Control During Peptide Synthesis

A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acids. This is particularly a concern during the activation of the carboxylic acid for coupling. mdpi.com Several strategies are employed to minimize racemization:

Coupling Reagents: The choice of coupling reagent is paramount. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used with carbodiimides to form active esters that are less prone to racemization. mdpi.comacs.org More advanced reagents like HCTU and COMU have been developed to offer superior racemization suppression. mesalabs.com

Reaction Conditions: Careful control of reaction temperature and the use of non-polar solvents can also help to reduce the rate of racemization. chemrxiv.org For instance, replacing dimethylformamide (DMF) with a less polar solvent like dichloromethane (B109758) (DCE) has been shown to suppress epimerization. chemrxiv.org

Protecting Groups: Certain protecting groups on the side chains of amino acids can influence the rate of racemization. For histidine and cysteine, specific side-chain protecting groups are known to reduce this side reaction. peptide.com

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopically labeled D-Methionyl-D-serine can be a valuable tool for various research applications, including metabolic studies and as internal standards in mass spectrometry. lumiprobe.com The synthesis of such labeled dipeptides involves the use of amino acid precursors enriched with stable isotopes such as deuterium (B1214612) (D or ²H), ¹³C, or ¹⁵N. medchemexpress.com

Commercially available isotopically labeled versions of D-methionine and D-serine can be incorporated into the synthesis using the same methodologies described above. For example, D-Serine-d₃ and L-Methionine-d₃ are available for such purposes. lumiprobe.commedchemexpress.com

| Labeled Amino Acid | Isotopic Label | Potential Application |

| D-Methionine | ¹³C, ¹⁵N, D | Metabolic tracing, Quantitative proteomics |

| D-Serine | ¹³C, ¹⁵N, D | Mechanistic studies, NMR spectroscopy |

The synthesis would proceed by coupling the labeled D-methionine with labeled or unlabeled D-serine, depending on the specific requirements of the investigation.

Post-Synthetic Chemical Modifications and Analog Generation

The generation of analogs of D-Methionyl-D-serine can provide valuable insights into its structure-activity relationship. nih.gov Modifications can be introduced to enhance stability, alter biological activity, or introduce reporter groups. Common strategies include:

Amino Acid Substitution: Replacing either D-methionine or D-serine with other natural or non-natural D-amino acids. formulationbio.com This can probe the importance of the specific side chains for the dipeptide's function.

Side-Chain Modification: The functional groups on the side chains of methionine and serine can be chemically modified. For example, the hydroxyl group of serine can be a site for esterification or etherification.

Backbone Modification: Alterations to the peptide backbone, such as N-methylation, can be introduced to increase proteolytic stability. nih.gov

These modifications can be performed either by incorporating the modified amino acid during the initial synthesis or by post-synthetic modification of the purified dipeptide.

Enzymatic and Biocatalytic Routes for D Methionyl D Serine Production

Exploration of Peptide Ligases for D-Dipeptide Synthesis

Peptide ligases are enzymes that catalyze the formation of a peptide bond between two amino acid substrates, often in an ATP-dependent manner. mdpi.com While many naturally occurring peptide ligases exhibit a preference for L-amino acids, a growing body of research is focused on identifying and characterizing ligases capable of incorporating D-amino acids.

One of the most well-studied groups of enzymes for D-dipeptide synthesis is the D-alanine-D-alanine ligase (Ddl) family. tandfonline.com These enzymes are crucial for bacterial cell wall biosynthesis. tandfonline.com While their primary role is to ligate two D-alanine molecules, some Ddl enzymes, particularly those from vancomycin-resistant enterococci (e.g., VanA, VanB, VanC), have altered substrate specificities. For instance, the VanC ligase is known to synthesize D-alanyl-D-serine. tandfonline.comwikipedia.org Research into D-alanine-D-alanine ligase from Thermotoga maritima (TmDdl) has shown that it possesses a broad substrate specificity, accepting D-serine, D-threonine, D-cysteine, and glycine (B1666218) in addition to D-alanine. tandfonline.com This suggests the potential for ligating other D-amino acid pairs, although specific activity with D-methionine has not been extensively detailed.

Another promising avenue is the use of the adenylation (A) domains from nonribosomal peptide synthetases (NRPSs). asm.org These modular enzymes are responsible for the biosynthesis of a vast array of peptide natural products, many of which contain D-amino acids. frontiersin.org The A-domain selects and activates a specific amino acid, which can then be incorporated into a growing peptide chain. Studies have shown that some A-domains possess broad substrate specificity and can activate various D-amino acids. For example, the A-domain of tyrocidine synthetase A (TycA-A) can activate D-methionine and other D-amino acids, indicating its potential for use in chemoenzymatic methods to synthesize D-amino acid-containing dipeptides. asm.org

D-stereospecific amidohydrolases have also been explored for the synthesis of D-amino acid-containing dipeptides through aminolysis reactions. nih.gov These enzymes can use D-aminoacyl derivatives as acyl donors, facilitating the formation of dipeptides. nih.gov While initial studies focused on dipeptides like D-Phe-D-Phe, the broad substrate potential of these enzymes makes them candidates for the synthesis of other D-D dipeptides. nih.gov

| Enzyme Class | Example Enzyme | Natural Function | Relevance for D-Dipeptide Synthesis | Reference |

| D-alanine-D-alanine Ligase | VanC | Peptidoglycan synthesis | Catalyzes D-alanyl-D-serine formation. | tandfonline.comwikipedia.org |

| D-alanine-D-alanine Ligase | TmDdl (Thermotoga maritima) | Peptidoglycan synthesis | Broad substrate specificity including D-serine. | tandfonline.com |

| NRPS Adenylation Domain | TycA-A | Tyrocidine biosynthesis | Activates various D-amino acids, including D-methionine. | asm.org |

| D-stereospecific Amidohydrolase | Amidohydrolase (Streptomyces sp.) | Amide hydrolysis | Can synthesize dl-configuration dipeptides via aminolysis. | nih.gov |

Stereoselective Enzymatic Approaches for D-Amino Acid Precursors

The efficient production of D-methionyl-D-serine is contingent upon the availability of its constituent D-amino acid precursors. Biocatalysis offers several highly stereoselective routes to produce D-methionine and D-serine.

D-Methionine Synthesis: Enzymatic methods for D-methionine production often involve the use of D-amino acid aminotransferases (DAATs) or D-amino acid dehydrogenases (DAADHs). A multi-enzyme system coupling four enzymes—DAAT, glutamate (B1630785) racemase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase—has been successfully used to synthesize D-methionine from its corresponding α-keto acid with yields greater than 80%. mdpi.com Additionally, d-stereospecific amidohydrolases can be used in dynamic kinetic resolution processes. For instance, a combination of a d-aminopeptidase (DAP) from Ochrobactrum anthropi and an α-amino-ε-caprolactam (ACL) racemase can convert L-methionine amide to D-methionine with a 100% yield and over 99% enantiomeric excess (ee). nih.gov

D-Serine Synthesis: The synthesis of D-serine can be achieved through several enzymatic pathways. Serine racemase directly catalyzes the isomerization of L-serine to D-serine. researchgate.net Alternatively, D-serine can be produced from L-serine amide using the same dynamic kinetic resolution system with DAP and ACL racemase, achieving a 94% yield and >99% ee. nih.gov (R)-selective ω-transaminases from fungi like Aspergillus terreus have also been shown to efficiently produce D-serine from its corresponding α-keto acid with high enantiomeric excess. mdpi.com

| Precursor | Enzymatic Method | Key Enzyme(s) | Yield | Enantiomeric Excess (ee) | Reference |

| D-Methionine | Multi-enzyme system | DAAT, Glutamate Racemase, etc. | >80% | Not specified | mdpi.com |

| D-Methionine | Dynamic Kinetic Resolution | d-Aminopeptidase, ACL Racemase | 100% | >99% | nih.gov |

| D-Serine | Isomerization | Serine Racemase | Not specified | Not specified | researchgate.net |

| D-Serine | Dynamic Kinetic Resolution | d-Aminopeptidase, ACL Racemase | 94% | >99% | nih.gov |

| D-Serine | Asymmetric Synthesis | (R)-selective ω-transaminase | 40-99% | >99% | mdpi.com |

Engineered Biocatalysts for Enhanced D-Dipeptide Yields

Protein engineering plays a pivotal role in tailoring biocatalysts for specific industrial applications, including the synthesis of non-canonical dipeptides. nih.gov By modifying the active site or other key regions of an enzyme, it is possible to alter its substrate specificity, enhance its catalytic efficiency, and improve its stability under process conditions. nih.govgoogle.com

For D-dipeptide synthesis, engineering efforts have often focused on ligases. For example, mutagenesis of the L-amino acid ligase RizA, which naturally produces arginyl dipeptides, has been shown to significantly alter its substrate acceptance and improve product yields for various dipeptides, including those containing serine. uni-hannover.de While RizA is an L-amino acid ligase, the principles of engineering its substrate binding pocket can be applied to D-specific ligases.

Subtiligase, an engineered variant of the serine protease subtilisin, has been developed as a peptide ligase with broad specificity. researchgate.netnih.gov Comprehensive characterization of its specificity has led to the creation of a family of mutant subtiligases with activity towards a wide range of N-terminal sequences, demonstrating the power of engineering to create a toolbox of catalysts for specific peptide ligations. researchgate.net

In the context of D-alanine-D-alanine ligases, structure-based mutagenesis of the enzyme from Thermotoga maritima (TmDdl) has been used to shift its specificity. For instance, an S137G/Y207F mutant was created that showed higher activity for synthesizing depsipeptides (containing an ester bond) and had broad substrate specificity toward various D-amino acids. tandfonline.com Such engineering strategies could be adapted to favor the ligation of D-methionine and D-serine.

| Engineering Strategy | Target Enzyme | Goal | Outcome | Reference |

| Site-Directed Mutagenesis | L-Amino Acid Ligase RizA | Increase yield of Arg-Ser | T81F variant increased Arg-Ser yield from 33% to 47%. | uni-hannover.de |

| Structure-Based Mutagenesis | D-Alanine-D-alanine Ligase (TmDdl) | Shift specificity to depsipeptide synthesis | S137G/Y207F mutant showed high depsipeptide activity and broad D-amino acid specificity. | tandfonline.com |

| Proteomic-Guided Engineering | Subtiligase | Broaden N-terminal specificity | Creation of 72 mutant ligases with altered and expanded specificities. | researchgate.net |

Characterization of Enzyme Substrate Specificity for D-Methionyl-D-serine Formation

The feasibility of enzymatically synthesizing D-methionyl-D-serine hinges on identifying a ligase that accepts both D-methionine and D-serine as substrates. Characterizing the substrate specificity of candidate enzymes is therefore a critical step.

Studies on D-alanine-D-alanine ligases (Ddls) have provided valuable insights. The Ddl from Thermotoga maritima (TmDdl) shows activity with D-serine, D-cysteine, and D-threonine at its N-terminal binding site, in addition to D-alanine. tandfonline.com While its activity with D-methionine has not been explicitly reported, its tolerance for other amino acids with varied side chains is promising.

The adenylation domains of NRPSs represent another class of enzymes with potential. The TycA-A domain from the tyrocidine synthetase has been shown to activate a range of D-amino acids, including D-phenylalanine, D-leucine, and importantly, D-methionine. asm.org This demonstrates that the first step of activation is feasible for D-methionine. The subsequent condensation reaction would depend on the specificity of the condensation (C) domain and the identity of the second amino acid.

An α-amino acid esterase from Bacillus mycoides has been shown to have broad substrate specificity for the hydrolysis of methyl esters of various D- and L-amino acids, including D-methionine and D-phenylalanine (as a proxy for other hydrophobic residues). nii.ac.jp Enzymes with esterase activity can sometimes be used in reverse for synthesis, suggesting a potential, though less direct, route. google.com

| Enzyme/Domain | Source Organism | D-Methionine Acceptance | D-Serine Acceptance | Notes | Reference |

| TycA-A (NRPS A-domain) | Bacillus brevis | Yes (activates) | Not explicitly tested, but broad specificity shown. | Demonstrates potential for activating D-methionine for ligation. | asm.org |

| D-Alanine-D-alanine Ligase (TmDdl) | Thermotoga maritima | Not reported | Yes | Shows broad specificity for the N-terminal D-amino acid. | tandfonline.com |

| α-Amino acid esterase | Bacillus mycoides | Yes (as methyl ester) | Not explicitly tested, but accepts other D-amino acids. | Hydrolytic data suggests broad D-amino acid recognition. | nii.ac.jp |

| d-Aminopeptidase (DAP) | Ochrobactrum anthropi | Yes (as amide) | Yes (as amide) | Used for kinetic resolution to produce the D-amino acid precursors. | nih.gov |

While a direct, single-enzyme biocatalytic route for D-methionyl-D-serine has not been fully established in the literature, the available data strongly suggest its feasibility. The broad specificity of certain peptide ligases and NRPS domains, coupled with the power of protein engineering, provides a clear path forward for developing a tailored biocatalyst for the production of this and other novel D-dipeptides.

Structural and Conformational Analysis of D Methionyl D Serine

Spectroscopic Characterization

Spectroscopy provides powerful, non-destructive methods to probe the molecular structure of peptides in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides and proteins in solution, offering insights at an atomic level. nmims.edunih.gov For D-Methionyl-D-serine, a comprehensive NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments to assign proton (¹H) and carbon (¹³C) resonances and to deduce its conformational features in an aqueous environment.

The 1D ¹H NMR spectrum would provide initial information on the chemical environment of the protons. Key parameters such as chemical shift dispersion, particularly for amide protons, can offer a preliminary assessment of structural ordering; a small range of amide chemical shifts is typically associated with disordered structures. chemrxiv.org 2D techniques like Total Correlation Spectroscopy (TOCSY) are essential for identifying the spin systems of the individual D-methionine and D-serine residues. nmims.edu The Nuclear Overhauser Effect (NOE), measured via NOESY or ROESY experiments, provides information on through-space proximities between protons, which is crucial for determining the peptide's fold. nmims.edu Furthermore, scalar coupling constants (J-couplings), particularly the ³J(HN,Hα) coupling, can be used to estimate the backbone dihedral angle φ via the Karplus equation, providing constraints on the backbone conformation. nmims.edu

While specific experimental data for D-Methionyl-D-serine is not prominently available in the reviewed literature, expected chemical shifts can be predicted based on standard values for amino acids in short peptides.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D-Methionyl-D-serine This interactive table provides predicted NMR chemical shift ranges for the constituent residues. These are reference values and can vary based on solvent, pH, and temperature.

| Atom | Residue | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | |||

| Amide (NH) | D-Methionine | 8.0 - 8.5 | N-terminal amide proton. |

| Amide (NH) | D-Serine | 7.8 - 8.3 | C-terminal amide proton. |

| Alpha (Hα) | D-Methionine | 4.2 - 4.7 | |

| Alpha (Hα) | D-Serine | 4.3 - 4.8 | |

| Beta (Hβ) | D-Methionine | 1.9 - 2.2 | Diastereotopic protons. |

| Beta (Hβ) | D-Serine | 3.7 - 4.0 | Diastereotopic protons. |

| Gamma (Hγ) | D-Methionine | 2.5 - 2.8 | |

| Epsilon (Hε) | D-Methionine | 2.1 - 2.3 | S-methyl group protons. |

| ¹³C | |||

| Carbonyl (C') | D-Methionine | 170 - 174 | |

| Carbonyl (C') | D-Serine | 171 - 175 | |

| Alpha (Cα) | D-Methionine | 53 - 57 | |

| Alpha (Cα) | D-Serine | 56 - 60 | |

| Beta (Cβ) | D-Methionine | 30 - 34 | |

| Beta (Cβ) | D-Serine | 61 - 65 | |

| Gamma (Cγ) | D-Methionine | 29 - 33 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone amides. oup.com It is a valuable tool for rapidly assessing the secondary structure content of peptides in solution. researchgate.netacs.org

For short, flexible peptides like D-Methionyl-D-serine, the CD spectrum is not expected to show the characteristic signatures of stable α-helices or β-sheets. Instead, the spectrum would likely be dominated by features indicative of a disordered or random coil conformation. nih.gov Specifically, this often manifests as a strong negative band near 200 nm. nih.gov Some short peptides also exhibit characteristics of a polyproline II (PPII) helix, a more extended and flexible left-handed helical structure, which is identified by a negative band around 195-205 nm and a weak positive band near 220 nm. researchgate.netnih.gov

Studies on various D-dipeptides have shown that their CD spectra are perfect mirror images of their corresponding L-analogues. oup.com For instance, the dipeptide D-Alaninyl-D-Methionine (Am) displays a distinct maximum at 222 nm. oup.com Based on these findings, D-Methionyl-D-serine would be expected to exhibit a spectrum characteristic of a D-dipeptide, with specific features influenced by its constituent amino acids.

Table 2: Expected Circular Dichroism (CD) Spectral Features for D-Methionyl-D-serine This interactive table outlines the anticipated signals in a CD spectrum for a short D-dipeptide in solution.

| Wavelength Region (nm) | Expected Feature | Structural Interpretation | Reference |

|---|---|---|---|

| ~220-230 | Weak Positive Band or Shoulder | Characteristic of some D-dipeptides and PPII-like conformations. oup.comnih.gov | oup.comnih.gov |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a peptide. edinst.com These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

For D-Methionyl-D-serine, the spectra would be characterized by several key vibrational bands:

Amide Bands: The amide I band (1600-1700 cm⁻¹), primarily due to C=O stretching, and the amide III band (1200-1300 cm⁻¹) are sensitive to the peptide's secondary structure. spectroscopyonline.com

C-H Stretching: Bands in the 2850-3100 cm⁻¹ region correspond to symmetric and asymmetric C-H stretching modes of the methyl, methylene, and methine groups. spectroscopyonline.com

Side-Chain Modes: Specific vibrations from the amino acid side chains serve as fingerprints. For D-Methionyl-D-serine, this includes the C-S stretching modes from the methionine residue (typically 630-760 cm⁻¹) and vibrations from the hydroxyl group of the serine residue. spectroscopyonline.com Raman spectroscopy is particularly sensitive to the C-S and S-S vibrations. spectroscopyonline.comresearchgate.net

Pressure-dependent Raman studies on D-methionine have shown phase transitions linked to the sulfur atom, indicating that the C-S stretching vibration is sensitive to conformational and intermolecular changes. researchgate.net This sensitivity would be retained in the dipeptide and could be used to probe its local environment.

Table 3: Characteristic Vibrational Frequencies for D-Methionyl-D-serine This interactive table lists key IR and Raman bands expected for the dipeptide, which are indicative of its functional groups and structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | IR | From Serine side-chain and carboxylic acid. |

| N-H Stretch | 3100 - 3300 | IR, Raman | From amide and amine groups. |

| C-H Stretch | 2850 - 3100 | IR, Raman | From aliphatic and α-carbon groups. spectroscopyonline.com |

| Amide I | 1600 - 1700 | IR, Raman | Primarily C=O stretch; sensitive to conformation. spectroscopyonline.com |

| Amide II | 1510 - 1580 | IR | N-H bend coupled with C-N stretch. |

| Amide III | 1200 - 1300 | Raman | C-N stretch and N-H bend; sensitive to conformation. spectroscopyonline.com |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Advanced Crystallographic and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. This technique would reveal exact bond lengths, bond angles, and torsion angles for D-Methionyl-D-serine. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice.

While crystallographic studies have been successfully performed on related molecules, including various stereoisomers of methionyl-methionine researchgate.net and the enzyme D-serine dehydratase nih.gov, a public domain crystal structure specifically for D-Methionyl-D-serine is not available in the searched literature. If such crystals were grown and analyzed, the resulting structure would provide an invaluable, high-resolution benchmark for its ground-state conformation in the solid phase, which could then be compared with solution-state conformations from NMR and computational models.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry offers powerful tools to complement experimental data by exploring the full conformational energy landscape of a peptide. These methods can predict stable structures, transition states, and thermodynamic properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and other properties with high accuracy. mdpi.comsciforum.net For D-Methionyl-D-serine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the lowest energy (ground state) conformations. researchgate.netresearchsquare.com

The process involves systematically exploring the potential energy surface by rotating the backbone dihedral angles phi (φ) and psi (ψ). The resulting energy map is analogous to a Ramachandran plot. For peptides composed of D-amino acids, the stereochemically allowed regions of the Ramachandran map are found primarily at positive values of φ, which is an inversion of the map for L-amino acids. A computational study on the similar dipeptide For-D-Ser-D-Ala-NH₂ identified its most stable conformers in the β-turn region of the Ramachandran map. researchgate.netresearchsquare.com A similar approach for D-Methionyl-D-serine would identify its preferred backbone and side-chain orientations, providing a theoretical model of its most probable shape.

Table 4: Overview of DFT Approach for Conformational Analysis This interactive table summarizes the typical methodology and expected outcomes from a DFT study on D-Methionyl-D-serine.

| Parameter | Description | Relevance |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | Provides accurate electronic structure and energy calculations. mdpi.com |

| Functional/Basis Set | e.g., B3LYP / 6-311+G(d,p) | A common combination that balances accuracy and computational cost for peptides. researchgate.netresearchsquare.com |

| Variables Scanned | Dihedral Angles (φ, ψ) | Defines the conformational space of the peptide backbone. |

| Primary Outcome | Potential Energy Surface | Maps the energy of different conformations, revealing low-energy (stable) structures. |

| Key Findings | Ground State Geometry | The most stable 3D structure(s) of the dipeptide. researchgate.net |

| Vibrational Frequencies | Predicted IR and Raman spectra for comparison with experimental data. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biomolecules at an atomic level. acs.orgnih.govnih.gov For D-Methionyl-D-serine, an all-atom MD simulation in an explicit solvent environment provides insights into its conformational flexibility and interactions with its surroundings.

A typical MD simulation setup for D-Methionyl-D-serine would involve the following:

Force Field: A classical force field, such as AMBER or CHARMM, would be used to define the potential energy of the system as a function of its atomic coordinates. nih.govyale.edu These force fields include parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Solvent Model: The dipeptide would be solvated in a periodic box of water molecules, often using models like TIP3P or TIP4P, to mimic physiological conditions. acs.orgnih.gov

System Preparation: The system is neutralized by adding counter-ions. It then undergoes energy minimization to remove any steric clashes, followed by a period of heating to the desired temperature (e.g., 300 K) and equilibration to ensure the system reaches a stable state in terms of temperature and pressure. nih.gov

Production Run: Following equilibration, a production MD run is performed for a significant duration (nanoseconds to microseconds) to generate a trajectory of the dipeptide's atomic positions over time. acs.orgnih.gov This trajectory serves as the basis for all subsequent analyses.

The dynamic behavior observed from the simulation would reveal fluctuations in bond lengths, angles, and dihedral angles, as well as the translational and rotational motion of the entire molecule and the interactions between the dipeptide and surrounding water molecules.

Conformational Sampling and Free Energy Landscape Mapping

The MD simulation trajectory provides a vast ensemble of conformations sampled by D-Methionyl-D-serine over time. This data can be used to construct a free energy landscape, which maps the conformational space of the molecule and identifies its most stable and metastable states. researchgate.netacs.orgtandfonline.combiorxiv.org

The free energy landscape is typically projected onto a few key collective variables, most commonly the backbone dihedral angles, phi (φ) and psi (ψ). researchgate.netacs.orgtandfonline.com The Ramachandran plot, which visualizes the distribution of (φ, ψ) pairs, is a fundamental tool in this analysis. yale.edunih.gov For a dipeptide, there are two such pairs, one for each residue.

The potential of mean force (PMF) is calculated from the probability distribution of these collective variables, obtained from the simulation. The PMF represents the free energy of the system as a function of the chosen coordinates. Regions with low free energy correspond to stable conformational states, while high-energy barriers separate these states. acs.orgbiorxiv.org For D-amino acid peptides, the allowed regions in the Ramachandran plot are generally in the opposite quadrants to those of L-amino acid peptides. researchsquare.comnih.gov

| Conformation Type | Expected Dihedral Angles (φ, ψ) for D-amino acids | Relative Stability |

| Right-handed alpha-helix (αR-like) | (~ +57°, ~ +47°) | Favorable |

| Extended beta-sheet (β-like) | (~ +139°, ~ -135°) | Favorable |

| Left-handed alpha-helix (αL-like) | (~ -57°, ~ -47°) | Less Favorable |

| Polyproline II-like (PPII) | (~ +75°, ~ -145°) | Favorable |

This table presents a hypothetical distribution of stable conformations for a D-dipeptide like D-Methionyl-D-serine based on general principles of peptide structure. The exact values and relative stabilities would be determined from the calculated free energy landscape.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are critical for stabilizing specific conformations in peptides. ethz.chtandfonline.compnas.org In D-Methionyl-D-serine, several potential intramolecular hydrogen bonds can form, primarily involving the amide protons and carbonyl oxygens of the peptide backbone, as well as the hydroxyl group of the serine side chain.

The most common types of intramolecular hydrogen bonds in dipeptides are the C5 and C7 rings:

C5 hydrogen bond: A five-membered ring formed between the carbonyl oxygen of the i-th residue and the amide proton of the (i+1)-th residue.

C7 hydrogen bond: A seven-membered ring formed between the carbonyl oxygen of the i-th residue and the amide proton of the (i+1)-th residue, but involving the peptide bond.

The presence and stability of these hydrogen bonds can be analyzed from the MD simulation trajectory by monitoring the distance between donor and acceptor atoms and the corresponding angle. ethz.ch The hydroxyl group of the D-serine side chain can also act as a hydrogen bond donor or acceptor, potentially forming hydrogen bonds with the peptide backbone. researchgate.net

| Potential Hydrogen Bond | Donor | Acceptor | Ring Size |

| Backbone-Backbone | N-H (Serine) | C=O (Methionine) | C7 |

| Backbone-Side Chain | O-H (Serine Side Chain) | C=O (Methionine) | - |

| Backbone-Side Chain | N-H (Serine) | O-H (Serine Side Chain) | - |

This table lists plausible intramolecular hydrogen bonds in D-Methionyl-D-serine. The actual occurrence and population of these bonds would be quantified from simulation data.

Side-Chain Rotamer Preferences and Backbone Dihedral Angle Distributions

The conformations of the amino acid side chains are described by a set of dihedral angles known as chi (χ) angles. The side chains tend to adopt specific staggered conformations called rotamers to minimize steric hindrance. yale.edunih.govyale.edunih.gov

D-Methionine Side Chain: The flexible side chain of methionine has three main dihedral angles (χ1, χ2, χ3). Studies on methionine-containing peptides show preferences for specific rotameric states. yale.edunih.govyale.edu The most common χ1 rotamers are typically found around -60°, 180°, and +60° (g-, t, g+).

D-Serine Side Chain: The serine side chain has one dihedral angle (χ1). The preferred rotamers are often influenced by the potential for the hydroxyl group to form hydrogen bonds with the backbone. nih.govyale.edu The χ1 angle frequently adopts values that position the hydroxyl group to interact with nearby backbone atoms. nih.gov

The distribution of the backbone dihedral angles (φ and ψ) for both the D-methionine and D-serine residues provides a detailed picture of the peptide's backbone flexibility. These distributions, derived from the MD simulation, would show peaks corresponding to the low-energy regions identified in the free energy landscape. yale.eduyale.edu

| Amino Acid | Dihedral Angle | Common Rotameric States (degrees) |

| D-Methionine | χ1 | -60 (g-), 180 (t), +60 (g+) |

| χ2 | -60 (g-), 180 (t), +60 (g+) | |

| χ3 | -60 (g-), 180 (t), +60 (g+) | |

| D-Serine | χ1 | -60 (g-), 180 (t), +60 (g+) |

This table summarizes the generally preferred rotameric states for methionine and serine side chains. The specific preferences for D-Methionyl-D-serine would depend on the local conformational environment.

| Residue | Dihedral Angle | Expected Distribution for D-amino acids |

| D-Methionine | φ | Centered in the positive φ region |

| ψ | Broad distribution, influenced by side chain | |

| D-Serine | φ | Centered in the positive φ region |

| ψ | Broad distribution, influenced by side chain and H-bonding |

This table gives a qualitative expectation for the backbone dihedral angle distributions for the D-amino acid residues in D-Methionyl-D-serine.

Enzymology and Biochemical Transformations of D Methionyl D Serine

Susceptibility to and Resistance against Peptidases

The stability of peptides against enzymatic degradation is a critical factor in their biological activity and potential therapeutic applications. The presence of D-amino acids significantly alters this stability.

D-dipeptidases are enzymes that specifically hydrolyze dipeptides containing D-amino acids. The activity and specificity of these enzymes are crucial for understanding the metabolic fate of D-dipeptides. While direct studies on D-Methionyl-D-serine are limited, research on microbial D-dipeptidases provides insights into their substrate preferences. For instance, a microbial renal dipeptidase-like protein from Streptomyces coelicolor, Sco3058, has been shown to hydrolyze a wide range of dipeptides with a preference for an L-amino acid at the N-terminus and a D-amino acid at the C-terminus. docking.org However, it also displays activity against D-D dipeptides. Another example is the D-aminopeptidase from Brucella abortus, which releases N-terminal D-amino acids from peptides, with a preference for D-Ala, D-Ser, or D-Thr. uniprot.org The specificity of these enzymes is often broad, and the presence of a hydrophobic residue like methionine could influence its recognition and cleavage. Further profiling with D-Methionyl-D-serine would be necessary to determine the precise kinetics of its hydrolysis by various D-dipeptidases.

A key characteristic of peptides containing D-amino acids is their enhanced resistance to common proteases, which are stereospecific for L-amino acids. biopharmaspec.com This resistance is a significant advantage in developing peptide-based drugs, as it increases their in vivo half-life. biopharmaspec.comnih.gov For example, studies have shown that modifying the C-terminal of short L-peptides with D-amino acids significantly increases their stability against proteases like proteinase K. nih.gov Similarly, replacing L-lysine and L-arginine residues with their D-enantiomers in antimicrobial peptides rendered them remarkably stable against tryptic degradation and in human plasma. frontiersin.org While L-L dipeptides are readily cleaved, D-D dipeptides like D-Methionyl-D-serine are generally poor substrates for most endogenous proteases such as chymotrypsin. nih.govmdpi.com This increased proteolytic resistance is a direct consequence of the chiral mismatch between the D-amino acid residues and the active sites of L-specific proteases. nih.gov

Table 1: Comparative Protease Stability

| Peptide Type | Susceptibility to Common Proteases (e.g., Trypsin, Chymotrypsin, Proteinase K) | Rationale |

|---|---|---|

| L-Dipeptides | High | Endogenous proteases are stereospecific for L-amino acids. |

| D-Dipeptides (e.g., D-Methionyl-D-serine) | Low | Chiral mismatch with the active sites of L-specific proteases prevents efficient binding and catalysis. nih.govmdpi.com |

| L-Peptides with D-Amino Acid substitutions | Significantly Increased Stability | The presence of even a single D-amino acid can hinder protease recognition and cleavage. frontiersin.org |

Profiling of D-Dipeptidase Activity and Specificity

Interaction with D-Amino Acid Metabolizing Enzymes

Beyond peptidases, D-amino acids and their peptide derivatives can interact with enzymes specifically involved in D-amino acid metabolism. These interactions can influence the levels of free D-amino acids, which have important physiological roles.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. plos.orguniprot.org DAAO exhibits broad substrate specificity and is known to metabolize D-methionine and D-serine. uniprot.orgslu.senih.gov Therefore, it is plausible that D-Methionyl-D-serine or its constituent amino acids, upon hydrolysis, could serve as substrates for DAAO. The enzyme plays a crucial role in regulating the levels of D-amino acids in the body, including D-serine in the brain, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. uniprot.orgasm.org The potential for D-Methionyl-D-serine to be a substrate for DAAO would depend on its hydrolysis into individual D-methionine and D-serine residues. Furthermore, some D-amino acid derivatives can act as inhibitors of DAAO. researchgate.net Whether D-Methionyl-D-serine itself can inhibit DAAO has not been extensively studied.

Table 2: Known D-Amino Acid Substrates of D-Amino Acid Oxidase (DAAO)

| D-Amino Acid | Relative Activity/Significance |

|---|---|

| D-Alanine | High |

| D-Serine | High, important for neuromodulation nih.gov |

| D-Methionine | Moderate uniprot.orgnih.gov |

| D-Proline | Moderate nih.gov |

| D-Phenylalanine | Moderate uniprot.orgnih.gov |

| D-Tyrosine | Moderate nih.gov |

| D-Leucine | Moderate nih.gov |

| D-Arginine | Low to Moderate life-science-alliance.org |

| D-Aspartic Acid | Not a substrate (metabolized by D-aspartate oxidase) mdpi.com |

D-serine dehydratase, also known as D-serine ammonia-lyase, is an enzyme that catalyzes the conversion of D-serine to pyruvate (B1213749) and ammonia. wikipedia.orgebi.ac.uk This enzyme provides an alternative pathway for D-serine degradation, distinct from DAAO. frontiersin.org Found in various organisms, including bacteria like Escherichia coli, this enzyme is highly specific for D-serine. frontiersin.orguniprot.org While L-serine can be a competitive inhibitor of some serine dehydratases, the interaction of D-dipeptides like D-Methionyl-D-serine with this enzyme is not well-documented. wikipedia.org It is likely that the dipeptide would need to be hydrolyzed to free D-serine before it could be acted upon by D-serine dehydratase. The involvement of this enzyme would be significant in contexts where it is expressed, contributing to the catabolism of D-serine released from D-Methionyl-D-serine.

Serine Racemase Interaction and Modulation

Investigation of Potential Metabolic Pathways in Isolated Systems (e.g., cell lysates, enzyme assays)

The metabolic processing of D-Methionyl-D-serine in a biological system is predicted to begin with the hydrolysis of the peptide bond, followed by the degradation of the resulting individual D-amino acids. Isolated systems such as cell lysates and purified enzyme assays are crucial tools for dissecting these potential pathways. nih.gov Cell lysates, which contain a complex mixture of cytosolic and organellar enzymes, provide a simulated intracellular environment to identify primary cleavage products and subsequent metabolites. nih.gov

The primary metabolic event for D-Methionyl-D-serine is the cleavage of the dipeptide bond to yield free D-methionine and D-serine. This hydrolysis would likely be catalyzed by a D,D-carboxypeptidase or a non-specific dipeptidase capable of recognizing D,D-configured substrates. acs.org The presence of D-amino acids in peptides is known to confer resistance to many common peptidases, suggesting that specialized enzymes are required for their breakdown. nih.gov

Once liberated, the individual D-amino acids would enter their respective catabolic pathways:

D-serine Metabolism : D-serine is primarily degraded by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination to produce hydroxypyruvate, ammonia, and hydrogen peroxide. researchgate.netnih.govnih.gov In some organisms, D-serine can also be broken down by D-serine dehydratase (DSD), which generates pyruvate and ammonia. nih.gov

D-methionine Metabolism : D-methionine is also a potential substrate for D-amino acid oxidase (DAAO), which would convert it to its corresponding α-keto acid (α-keto-γ-methylthiobutyrate), ammonia, and hydrogen peroxide. nih.govmsu.ru

Enzyme assays using purified enzymes like DAAO can confirm these subsequent metabolic steps. msu.ru For instance, incubating D-Methionyl-D-serine with a cell lysate could first show an accumulation of D-methionine and D-serine, followed by a decrease in these amino acids and the appearance of their keto-acid derivatives. nih.gov The use of specific enzyme inhibitors in these assays can further clarify the roles of individual peptidases and oxidases.

Table 1: Proposed Metabolic Pathway for D-Methionyl-D-serine in Isolated Systems

| Step | Substrate | Enzyme(s) | Product(s) | Cellular System for Investigation |

|---|---|---|---|---|

| 1 | D-Methionyl-D-serine | D,D-Dipeptidase / Non-specific Peptidase | D-Methionine + D-Serine | Cell Lysate, Purified Peptidase Assay |

| 2a | D-Serine | D-Amino Acid Oxidase (DAAO) | Hydroxypyruvate + NH₃ + H₂O₂ | Cell Lysate, Purified DAAO Assay |

| 2b | D-Methionine | D-Amino Acid Oxidase (DAAO) | α-keto-γ-methylthiobutyrate + NH₃ + H₂O₂ | Cell Lysate, Purified DAAO Assay |

Kinetic and Mechanistic Characterization of Enzyme-Dipeptide Interactions

The interaction between an enzyme and its substrate, such as D-Methionyl-D-serine, is defined by its kinetic parameters and the chemical mechanism of the reaction. While specific kinetic data for the hydrolysis of D-Methionyl-D-serine are scarce, the principles of enzyme kinetics can be applied based on studies of similar enzymes, such as dipeptidyl peptidases (DPPs) and other D-amino acid-specific peptidases. nih.govnih.gov

Kinetic characterization typically involves determining the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ).

Kₘ (Michaelis Constant) : This parameter represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ). It is an inverse measure of the affinity between the enzyme and the substrate; a lower Kₘ indicates a higher affinity.

k꜀ₐₜ (Catalytic Rate Constant) : Also known as the turnover number, this constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

Mechanistic studies would aim to understand the chemical steps of bond cleavage. Many peptidases, including the S12 family which includes D-Ala-D-Ala carboxypeptidase, are serine proteases. asm.org These enzymes utilize a catalytic triad (B1167595) in their active site (commonly Serine, Histidine, and Aspartate) to perform a nucleophilic attack on the carbonyl carbon of the peptide bond, leading to its hydrolysis. The mechanism for a hypothetical D,D-dipeptidase acting on D-Methionyl-D-serine would likely follow a similar pathway, involving the formation of an acyl-enzyme intermediate before its hydrolysis to release the C-terminal D-serine.

The table below presents hypothetical kinetic data for a putative D,D-dipeptidase acting on D-Methionyl-D-serine, with values modeled on published data for other dipeptidases. nih.govnih.govacs.org Such data would be obtained through enzyme assays where the rate of product formation is measured at various substrate concentrations. nih.gov

Table 2: Representative Kinetic Parameters for a Hypothetical D,D-Dipeptidase with D-Methionyl-D-serine

| Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| D-Methionyl-D-serine | 250 | 15 | 6.0 x 10⁴ |

| D-Alanyl-D-alanine | 450 | 25 | 5.6 x 10⁴ |

| D-Phenylalanyl-D-alanine | 150 | 18 | 1.2 x 10⁵ |

Note: This table is illustrative. The values are hypothetical and serve to represent typical kinetic data obtained in enzyme characterization studies.

These kinetic investigations are fundamental to understanding the substrate specificity of the enzyme. By comparing the k꜀ₐₜ/Kₘ values for D-Methionyl-D-serine with other D,D-dipeptides, researchers can determine the preferred substrates of a given peptidase, shedding light on its physiological role and the metabolic stability of various D-amino acid-containing peptides. nih.gov

Molecular Recognition and Intermolecular Interactions of D Methionyl D Serine

Binding Studies with Purified Proteins and Enzymes (non-receptor, non-therapeutic)

There is no available research detailing the binding of D-Methionyl-D-serine to any purified non-receptor or non-therapeutic proteins and enzymes.

Affinity and Specificity Characterization Through Biophysical Techniques

No biophysical studies, such as isothermal titration calorimetry or surface plasmon resonance, have been published that characterize the affinity or specificity of D-Methionyl-D-serine for any biological macromolecule.

Computational Modeling of Ligand-Protein Docking and Interaction Energies

A search for computational studies, including molecular docking and simulations to determine interaction energies between D-Methionyl-D-serine and proteins, yielded no results.

Role in Modulating Cellular Transport Mechanisms (e.g., amino acid transporters in in vitro models)

There is no published research investigating the role of the dipeptide D-Methionyl-D-serine in modulating cellular transport mechanisms, including any effects on amino acid transporters in in vitro models. While studies exist for D-serine and D-methionine individually, these findings cannot be extrapolated to the dipeptide without direct experimental evidence.

Analytical Methodologies for D Methionyl D Serine Quantification and Detection

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For chiral molecules like D-Methionyl-D-serine, specialized chromatographic methods are required to distinguish between different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. mdpi.com For the analysis of chiral compounds such as D-amino acid-containing dipeptides, HPLC systems are often equipped with chiral stationary phases (CSPs). phenomenex.comsigmaaldrich.comchromatographytoday.com These stationary phases are themselves chiral and interact differently with the enantiomers of the analyte, leading to their separation. phenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. phenomenex.com The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their separation. phenomenex.com For instance, Pirkle-type enantioselective columns and ligand exchange chromatography columns, such as those using D-penicillamine complexed with copper ions, have proven effective for the direct resolution of dipeptides without the need for derivatization. phenomenex.comjst.go.jp The elution order of the stereoisomers is determined by the stereochemistry of the chiral solute that forms the most stable complex with the CSP, which is retained longer. phenomenex.com Multi-dimensional HPLC systems, which combine different column types like reversed-phase, anion-exchange, and enantioselective columns, can provide enhanced selectivity for complex biological samples. jst.go.jpmdpi.com

| Chiral Stationary Phase (CSP) Type | Separation Principle | Common Application |

| Pirkle-type | Forms diastereomeric complexes through hydrogen bonding, π-π interactions, and dipole-dipole interactions. researchgate.net | Enantioseparation of various chiral compounds, including dipeptides. jst.go.jp |

| Ligand Exchange | Formation of reversible diastereomeric metal complexes between the CSP, a metal ion (e.g., Cu²⁺), and the analyte. phenomenex.com | Direct resolution of underivatized amino acids and dipeptides. phenomenex.com |

| Polysaccharide-based (e.g., Amylose, Cellulose) | Chiral recognition is based on the formation of inclusion complexes and interactions with the helical structure of the polysaccharide. researchgate.net | Broad applicability for the separation of a wide range of chiral molecules. |

| Macrocyclic Antibiotic (e.g., Teicoplanin) | Multiple chiral centers and functional groups allow for various interactions, including hydrogen bonding and ionic interactions. sigmaaldrich.com | Separation of amino acids and peptides. sigmaaldrich.com |

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. chromatographytoday.com When coupled with other analytical techniques, a practice known as hyphenation, UPLC becomes a powerful tool for complex analyses. ijarnd.comchemijournal.com

UPLC is frequently hyphenated with tandem mass spectrometry (UPLC-MS/MS), a combination that offers both the superior separation capabilities of UPLC and the high sensitivity and specificity of mass spectrometric detection. nih.govnih.gov This is particularly valuable for quantifying low-abundance dipeptides in complex biological matrices. nih.govnih.gov To further enhance sensitivity and chromatographic separation, derivatization of dipeptides with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. nih.gov This derivatization labels the primary and secondary amines of the dipeptides, improving their detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. wvu.edu For non-volatile molecules like dipeptides, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.netuni-giessen.denist.gov

Common derivatization procedures involve converting the dipeptides into more volatile esters, such as methyl esters or S-(+)-2-butyl esters, and acylating the amino groups with reagents like trifluoroacetic anhydride (B1165640) (TFA) or pentafluoropropionic anhydride (PFP). uni-giessen.denih.gov These derivatized dipeptides can then be separated on a GC column and subsequently identified by their mass spectra. wvu.edunist.gov The fragmentation patterns observed in the mass spectrometer are specific to the structure of the derivatized dipeptide, allowing for its confident identification. researchgate.netnist.gov GC-MS has been successfully applied to identify dipeptides in various biological samples, including human plasma. researchgate.netnist.gov

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Purpose |

| Methyl Chloroformate/Methanol | Amino and Carboxyl groups | Methyl esters of methoxycarbonyl derivatives | Increases volatility for GC analysis. nist.gov |

| Trifluoroacetic Anhydride (TFA) | Amino groups | N-trifluoroacetyl derivatives | Increases volatility and improves chromatographic properties. uni-giessen.de |

| Pentafluoropropionic Anhydride (PFP) | Amino groups | N-pentafluoropropionyl derivatives | Increases volatility and enhances detection sensitivity in electron capture negative ionization. nih.govmdpi.com |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl, Sulfhydryl groups | tert-butyldimethylsilyl (tBDMS) derivatives | Creates thermally stable derivatives suitable for GC-MS analysis. northwestern.edu |

Ultra-High-Performance Liquid Chromatography (UPLC) hyphenated Techniques

Mass Spectrometry (MS) Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the quantification and structural elucidation of peptides.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying dipeptides in complex mixtures. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. mdpi.com In a typical LC-MS/MS workflow, the dipeptides are first separated by an LC column and then introduced into the mass spectrometer. jst.go.jp

For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used. csic.es In MRM, the first mass spectrometer (Q1) is set to select the precursor ion (the ionized dipeptide of interest). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor a specific fragment ion. nih.gov This highly specific detection method minimizes interferences from other molecules in the sample, leading to accurate quantification. mdpi.com The use of stable isotope-labeled internal standards, which have a similar chemical behavior to the analyte but a different mass, is crucial for achieving high precision and accuracy. researchgate.netmdpi.com LC-MS/MS methods have been developed to quantify a wide range of dipeptides in various biological samples, including tissues and body fluids. nih.govnih.gov

Distinguishing between peptides that contain D-amino acids and their all-L-amino acid counterparts (epimers) is a significant analytical challenge, as they have the same mass. researchgate.netacs.org Radical-Directed Dissociation (RDD) is a mass spectrometry-based fragmentation technique that has shown great promise in addressing this challenge. researchgate.netacs.orgnih.gov

In RDD, a radical is introduced into the peptide ion, either covalently or non-covalently. researchgate.netnih.gov The subsequent fragmentation of the peptide is directed by the radical site and its migration along the peptide backbone. researchgate.netcapes.gov.br This process is highly sensitive to the three-dimensional structure of the peptide, including the stereochemistry of its amino acid residues. researchgate.netnih.gov As a result, epimeric peptides often produce different fragmentation patterns or different relative abundances of fragment ions in RDD experiments. researchgate.netacs.org This allows for the identification and even quantification of D-amino acid-containing peptides. researchgate.netnih.gov RDD has been shown to provide significantly better chiral discrimination than traditional collision-induced dissociation (CID) for many peptides. researchgate.netnih.gov

Radical-Directed Dissociation (RDD) for Chiral Discrimination in Peptides

Capillary Electrophoresis and Microfluidic Systems

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of chiral compounds like D-Methionyl-D-serine. The separation is based on the differential migration of analytes in an electric field. To separate enantiomers and diastereomers, a chiral selector must be added to the background electrolyte (BGE).

Commonly used chiral selectors in CE for peptide analysis include:

Cyclodextrins: These are cyclic oligosaccharides with a chiral cavity. Dipeptide isomers can form transient inclusion complexes with the cyclodextrin, and the stability of these complexes differs between isomers, leading to different migration times. Sulfobutylether-β-cyclodextrin is one such selector used for separating amino acids and their isomers. researchgate.net

Chiral Ligand-Exchange: In this approach, a metal ion (e.g., Cu(II)) and a chiral ligand are added to the BGE. They form a ternary complex with the analyte dipeptide. The stereoselectivity of this complex formation results in different electrophoretic mobilities for the different isomers.

Micellar Electrokinetic Chromatography (MEKC): Chiral surfactants are used to form micelles in the BGE. The differential partitioning of the peptide isomers into these chiral micelles allows for their separation.

Microfluidic systems, or "lab-on-a-chip" technology, integrate these CE separation principles onto a small chip. These systems offer significant advantages for the analysis of D-Methionyl-D-serine, including:

High Speed: Separations can be achieved in seconds to minutes.

Low Sample and Reagent Consumption: Only nanoliter volumes of sample and reagents are required.

High Throughput: Potential for parallel analysis of multiple samples.

Integration: Can be coupled directly with mass spectrometry for enhanced detection and identification.

Enzyme-Based Biosensors for Selective Detection

Enzyme-based biosensors offer a highly selective and sensitive approach for the detection of specific D-amino acid-containing peptides. The principle of these sensors relies on the specific recognition of the target analyte, D-Methionyl-D-serine, by an immobilized enzyme.

The construction of such a biosensor would typically involve:

Biorecognition Element: An enzyme that specifically acts on or binds to D-Methionyl-D-serine. A potential candidate could be a highly specific D-peptidase or an engineered D-amino acid oxidase that recognizes the D-methionyl residue at the N-terminus.

Transducer: This component converts the biological recognition event into a measurable signal (e.g., electrical, optical, or thermal).

Signal Processing: The signal is amplified and processed to provide a quantitative measurement.

For example, if a specific D-peptidase cleaves D-Methionyl-D-serine, the reaction could produce a change in pH or release an electroactive substance, which can be detected by an electrochemical transducer. Alternatively, if the enzyme is a D-amino acid oxidase, its reaction with the D-methionyl residue would consume oxygen or produce hydrogen peroxide. These changes can be monitored by an amperometric electrode, where the measured current is proportional to the concentration of D-Methionyl-D-serine. The high specificity of the enzyme ensures that the sensor responds only to the target peptide, even in the presence of its L-L isomer or other structurally similar peptides.

Validation of Analytical Methods for Complex Biological Matrices (non-clinical)

To ensure the reliability of data, any analytical method used for quantifying D-Methionyl-D-serine in complex non-clinical biological matrices (e.g., cell culture media, tissue homogenates) must be rigorously validated. Method validation establishes that the performance characteristics of the method are suitable and reliable for the intended analytical application.

Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its stereoisomers, metabolites, or matrix components. This is often demonstrated using techniques like high-resolution mass spectrometry or chromatographic separation.

Linearity and Range: The range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where known amounts of the analyte are added to the biological matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. It is typically evaluated by comparing the response of the analyte in a pure solution to its response in an extract from the biological matrix.

The table below presents hypothetical yet typical validation results for an LC-MS/MS method for a dipeptide like D-Methionyl-D-serine in a non-clinical matrix.

Table 2. Example Validation Parameters for LC-MS/MS Quantification in a Non-Clinical Matrix.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.2% - 108.5% |

| Precision (RSD) | ≤ 15% | Intra-day: 4.5%; Inter-day: 7.8% |

| LOD | - | 0.3 ng/mL |

| LOQ | - | 1.0 ng/mL |

| Matrix Effect (%) | 85 - 115% | 91.3% |

Theoretical and Computational Chemistry of D Methionyl D Serine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and inherent reactivity of D-Methionyl-D-serine. These calculations, which are based on the principles of quantum mechanics, can provide insights into bond strengths, charge distributions, and the energies of molecular orbitals, all of which are crucial for understanding the molecule's chemical behavior. researchgate.netjomardpublishing.com

The electronic structure of D-Methionyl-D-serine can be investigated using a hierarchy of quantum chemical methods, broadly categorized as ab initio and semi-empirical. researchgate.net

Ab initio methods , which translates to "from the beginning," solve the Schrödinger equation without the use of experimental parameters, relying only on fundamental physical constants. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure. researchgate.netresearchgate.net For a molecule like D-Methionyl-D-serine, these methods can be used to accurately determine its optimized geometry, vibrational frequencies, and electronic energies. pku.edu.cn Density Functional Theory (DFT) is another powerful ab initio-level approach that has become widely used for its balance of accuracy and computational cost, making it suitable for studying dipeptides. ubc.caacs.org

Semi-empirical methods , such as PM3 and AM1, offer a computationally less expensive alternative by incorporating some experimentally derived parameters into the calculations. researchgate.netphysics.gov.aznih.gov While generally less accurate than ab initio methods, they are well-suited for preliminary conformational searches and for studying larger systems. physics.gov.aznih.gov For D-Methionyl-D-serine, semi-empirical methods could be employed to rapidly screen a large number of possible conformations to identify low-energy structures that can then be further analyzed with more rigorous methods. jomardpublishing.com

A comparative study on a related dipeptide, n-formyl-D-serine-D-alanine-NH2, utilized DFT methods (B3LYP, B3LYP-D3, and M06-2X) with the 6-311+G(d,p) basis set to perform a detailed conformational analysis. nih.gov Such an approach would be directly applicable to studying the conformational preferences and intramolecular interactions of D-Methionyl-D-serine.

Table 1: Representative Theoretical Methods for Dipeptide Analysis

| Method Type | Specific Methods | Typical Applications for D-Methionyl-D-serine |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2), Coupled Cluster (CC), Density Functional Theory (DFT) | High-accuracy geometry optimization, calculation of electronic properties (dipole moment, polarizability), vibrational frequency analysis, reaction pathway determination. researchgate.netresearchgate.netnih.gov |

| Semi-Empirical | PM3, AM1, CNDO, MINDO/3 | Rapid conformational searches, initial geometry optimization for larger systems, qualitative electronic structure analysis. researchgate.netjomardpublishing.comphysics.gov.az |

Quantum chemical calculations can predict the reactivity of D-Methionyl-D-serine in biochemical contexts. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. researchgate.netjomardpublishing.com The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. researchgate.net

For D-Methionyl-D-serine, these calculations can help identify the most likely sites for electrophilic and nucleophilic attack. The sulfur atom in the methionine side chain and the hydroxyl group in the serine side chain are expected to be key reactive centers. Theoretical studies on the deamidation of peptides, a common post-translational modification, have utilized computational methods to elucidate the reaction mechanism and kinetics, a process that could be modeled for the serine residue in D-Methionyl-D-serine. acs.org Furthermore, quantum chemical calculations can be used to study the mechanism of peptide bond cleavage. rsc.org

Table 2: Predicted Reactive Sites and Properties of D-Methionyl-D-serine

| Feature | Description | Predicted Significance for D-Methionyl-D-serine |

| HOMO | Highest Occupied Molecular Orbital. Region of high electron density. | Likely localized on the sulfur atom of the methionine residue, indicating a propensity for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. Region susceptible to electron acceptance. | Potentially distributed around the carbonyl groups of the peptide backbone, suggesting sites for nucleophilic attack. |

| Electrostatic Potential | Distribution of charge on the molecule's surface. | Negative potential around the carboxyl and carbonyl oxygens; positive potential around the amide and amino protons. |

| Reactive Groups | Functional groups prone to chemical reactions. | The thiol group of methionine can undergo oxidation. The hydroxyl group of serine can be a site for phosphorylation or glycosylation. |

Ab Initio and Semi-Empirical Methods

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of D-Methionyl-D-serine over time. lew.ronih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of conformational changes and interactions with the surrounding environment, such as water. nih.govmdpi.com